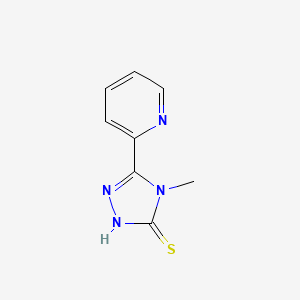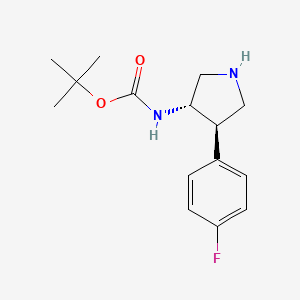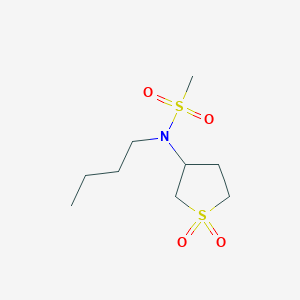![molecular formula C19H18N6O3 B2447396 3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone CAS No. 338412-86-5](/img/structure/B2447396.png)
3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Hexaazatriphenylene (HAT) Derivatives: Synthesis to Applications
The study by Segura et al. (2015) highlights the use of dipyrazino[2,3-f:2′,3′-h]quinoxaline, closely related to the chemical structure of interest, as a basic scaffold in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and more. The review critically assesses nearly three decades of research on HAT derivatives from synthetic, theoretical, and application perspectives, underscoring the compound's significance in organic materials and nanoscience (Segura, Juárez, Ramos, & Seoane, 2015).
Pharmacological Profile of Quinoxalinone
Ramli et al. (2014) provide an extensive review of quinoxalinone and its derivatives, noting their utility in organic synthesis and as frameworks for biologically active compounds. This review details the pharmacological actions of quinoxalinone derivatives, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. It underscores the potential of quinoxalinone derivatives in chemically developing newer agents with better efficacy and safety (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Quinoline and its Derivatives as Corrosion Inhibitors
Verma, Quraishi, and Ebenso (2020) review the application of quinoline derivatives, sharing structural similarities with the compound of interest, as anticorrosive materials. These derivatives show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This comprehensive report underscores the potential of quinoline derivatives in addressing corrosion, a significant issue in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Quinoxaline Derivatives: Structure, Mechanism, and Applications
Pereira et al. (2015) review the state of the art regarding quinoxaline derivatives, highlighting their structural diversity and ease of synthesis. The review details the biomedical applications of these derivatives, including antimicrobial activities and treatments for chronic and metabolic diseases, illustrating the broad potential of quinoxaline derivatives in medical and industrial applications (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).
properties
IUPAC Name |
3-[2-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19-18(20-16-3-1-2-4-17(16)21-19)23-22-13-9-11-24(12-10-13)14-5-7-15(8-6-14)25(27)28/h1-8H,9-12H2,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZUXJRJUUREEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)
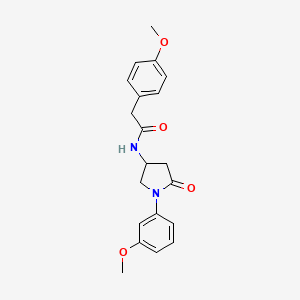

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2447321.png)
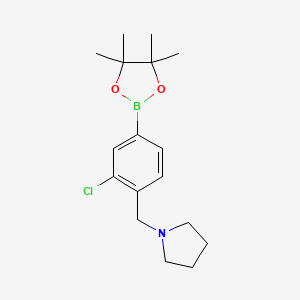
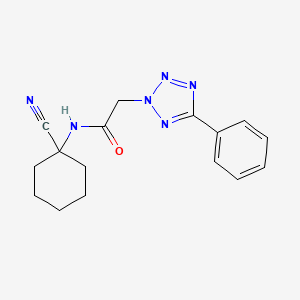
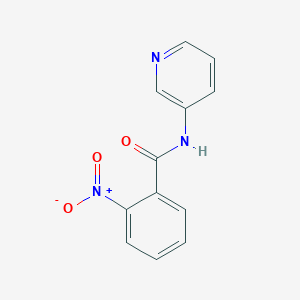
![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)
